molecular formula C9H12Cl2N4O4Pt B12894715 Platinum, (3-amino-2'-deoxycytidine-NN3,N4)dichloro-

Platinum, (3-amino-2'-deoxycytidine-NN3,N4)dichloro-

Cat. No.: B12894715
M. Wt: 506.20 g/mol
InChI Key: JVFZTMPIQZTRQP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- typically involves the coordination of platinum with 3-amino-2’-deoxycytidine. The process generally includes the following steps:

    Ligand Preparation: 3-amino-2’-deoxycytidine is synthesized or procured.

    Coordination Reaction: The ligand is reacted with a platinum precursor, such as potassium tetrachloroplatinate (K₂PtCl₄), in an aqueous solution.

    Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:

    Bulk Synthesis: Large-scale synthesis of 3-amino-2’-deoxycytidine.

    Coordination Chemistry: Large-scale coordination reactions using industrial reactors.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.

    Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different species.

Common Reagents and Conditions

    Substitution: Reagents such as silver nitrate (AgNO₃) can be used to facilitate chloride substitution.

    Redox: Reducing agents like sodium borohydride (NaBH₄) or oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.

    Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.

Major Products

    Substitution: Formation of new platinum complexes with different ligands.

    Redox: Changes in the oxidation state of platinum, leading to different platinum species.

    Hydrolysis: Formation of aquo complexes and other hydrolyzed species.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its platinum center.

    Coordination Chemistry: Studied for its unique coordination properties and potential to form novel complexes.

Biology and Medicine

    Anticancer Research: Investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin.

    DNA Interaction: Studied for its ability to bind to DNA, which is crucial for its anticancer activity.

Industry

    Material Science:

    Pharmaceuticals: Used in the synthesis of new drugs and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based drug with a different ligand structure.

    Oxaliplatin: A third-generation platinum drug used in chemotherapy.

Uniqueness

Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its ability to form specific interactions with DNA and other biomolecules makes it a promising candidate for further research and development.

Properties

Molecular Formula

C9H12Cl2N4O4Pt

Molecular Weight

506.20 g/mol

IUPAC Name

[3-azanidyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-ylidene]azanide;dichloroplatinum(2+)

InChI

InChI=1S/C9H12N4O4.2ClH.Pt/c10-7-1-2-12(9(16)13(7)11)8-3-5(15)6(4-14)17-8;;;/h1-2,5-6,8,11,14-15H,3-4H2;2*1H;/q-2;;;+4/p-2

InChI Key

JVFZTMPIQZTRQP-UHFFFAOYSA-L

Canonical SMILES

C1C(C(OC1N2C=CC(=[N-])N(C2=O)[NH-])CO)O.Cl[Pt+2]Cl

Origin of Product

United States

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